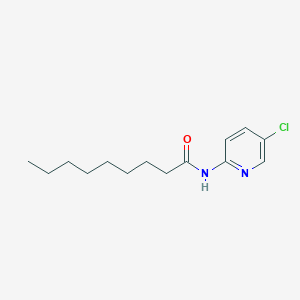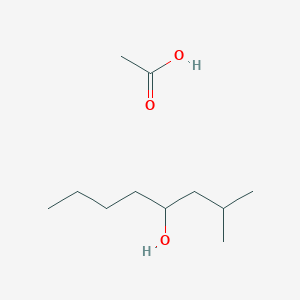
Acetic acid;2-methyloctan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methyloctan-4-ol is an organic compound that combines the properties of acetic acid and 2-methyloctan-4-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2-methyloctan-4-ol is an aliphatic alcohol with a branched structure. The combination of these two components results in a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyloctan-4-ol can be achieved through esterification, where acetic acid reacts with 2-methyloctan-4-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3COOH+C9H20O→CH3COOCH2C9H19+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors with efficient mixing and temperature control to optimize yield and purity. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
化学反応の分析
Types of Reactions
Acetic acid;2-methyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 2-methyloctan-4-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyloctan-4-one or 2-methyloctanoic acid.
Reduction: 2-methyloctanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Acetic acid;2-methyloctan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential role in pheromone communication in insects.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of acetic acid;2-methyloctan-4-ol involves its interaction with specific molecular targets. In biological systems, it may act on cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing acetic acid and 2-methyloctan-4-ol, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
- Acetic acid;2-methylhexan-4-ol
- Acetic acid;2-methylheptan-4-ol
- Acetic acid;2-methylnonan-4-ol
Uniqueness
Acetic acid;2-methyloctan-4-ol is unique due to its specific chain length and branching, which influence its physical properties and reactivity. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.
特性
CAS番号 |
823811-02-5 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC名 |
acetic acid;2-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4) |
InChIキー |
GPNSLGLXHXWENV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


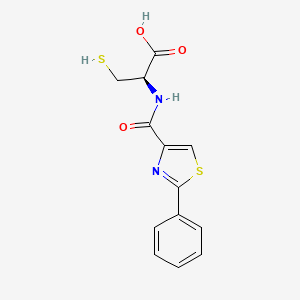
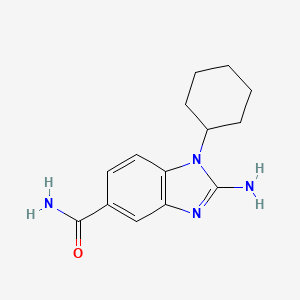
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
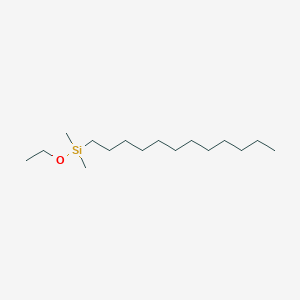
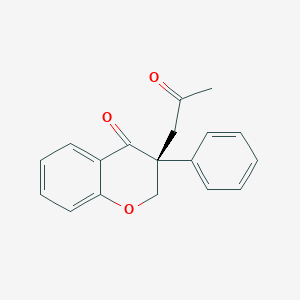
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

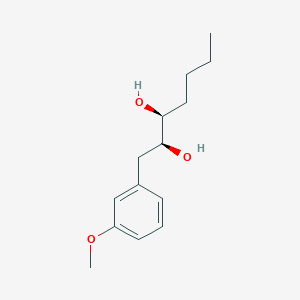
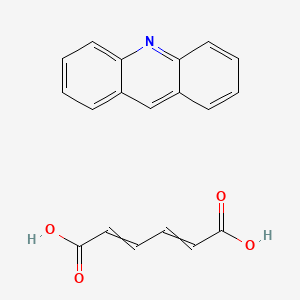
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
